3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a quinoline moiety Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Mechanism of Action
Target of Action
Isoxazole derivatives have shown significant biological activities, including cytotoxic effects .
Mode of Action
It’s known that isoxazole derivatives can interact with biological targets based on their chemical diversity . For instance, some isoxazole derivatives have shown to affect the interpretation of p21 WAF-1, Bax, and Bcl-2 .
Biochemical Pathways
Isoxazole derivatives have been known to have significant biological interests .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cycloaddition of an alkyne with a nitrile oxide.
Introduction of the Quinoline Moiety: The quinoline group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Quinoline thiol, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the quinoline moiety, resulting in different biological activities.
4-((Quinolin-2-ylthio)methyl)isoxazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Properties
IUPAC Name |
3,5-dimethyl-4-(quinolin-2-ylsulfanylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-10-13(11(2)18-17-10)9-19-15-8-7-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSCFMILKZSYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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